molecular formula C15H14N2S B2949015 N-benzyl-4-methyl-1,3-benzothiazol-2-amine CAS No. 345621-77-4

N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B2949015
CAS No.: 345621-77-4
M. Wt: 254.35
InChI Key: PYSYVADBDWLFGZ-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a benzyl group and a methyl group attached to the nitrogen and carbon atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with benzyl chloride and methyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds. These methods may utilize microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of enzymes such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1,3-benzothiazol-2-amine: Lacks the methyl group at the 4-position.

    4-methyl-1,3-benzothiazol-2-amine: Lacks the benzyl group at the nitrogen atom.

    2-aminobenzothiazole: Lacks both the benzyl and methyl groups

Uniqueness

N-benzyl-4-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

N-benzyl-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-5-9-13-14(11)17-15(18-13)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSYVADBDWLFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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